molecular formula C13H17NO2 B1584425 cis-3-Hexenyl anthranilate CAS No. 65405-76-7

cis-3-Hexenyl anthranilate

Cat. No. B1584425
CAS RN: 65405-76-7
M. Wt: 219.28 g/mol
InChI Key: VZWCCPAVZNSCEO-UHFFFAOYSA-N
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Description

Cis-3-Hexenyl 2-aminobenzoate is a benzoate ester.

Scientific Research Applications

  • Attractants for Beneficial Insects : Synthetic herbivore-induced plant volatiles (HIPVs), including cis-3-Hexenyl anthranilate, have been field-tested for their attractivity to beneficial insects in agricultural ecosystems. These compounds can help in recruiting natural enemies of pests into agroecosystems, thus playing a crucial role in integrated pest management (James, 2005).

  • Atmospheric Chemistry and Environment : Studies on the oxidation of cis-3-Hexen-1-ol, a related compound, have provided insights into the formation of organosulfates (OSs) in the atmosphere. These findings are significant for understanding the impact of biogenic volatile organic compounds on air quality and climate (Barbosa et al., 2017).

  • Catalysis and Chemical Synthesis : Research has explored the use of certain catalysts in the cis-hydrogenation of alkynes, where compounds like cis-3-Hexenyl anthranilate play a role in the process, thus contributing to advancements in synthetic chemistry (Holy & Shelton, 1981).

  • Flavor and Fragrance Industry : cis-3-Hexenyl anthranilate and related compounds are significant in the flavor and fragrance industry. For instance, they are used in the food industry for their fruity odor, and in the production of high-quality jasmine tea (Chiang, Chang, & Shieh, 2003).

  • Bioisosterism in Pesticides : The structure and insecticidal activity of anthranilic diamide analogues containing 1,2,4-oxadiazole rings, which are bioisosteres of compounds like cis-3-Hexenyl anthranilate, have been investigated for their potential use in pesticide development (Liu et al., 2017).

  • Environmental Engineering and Water Treatment : The stability and behavior of grassy odors in drinking water, associated with compounds like cis-3-Hexenyl anthranilate, have been studied to enhance water treatment methods (Khiari et al., 1999).

  • Metabolic Engineering : Efforts in metabolic engineering have focused on improving the synthesis of anthranilate from glucose in microbial systems. This research is significant for developing sustainable production methods for compounds like cis-3-Hexenyl anthranilate (Balderas-Hernández et al., 2009).

  • Catalytic Synthesis : Research on the transesterification of anthranilates for synthesizing specific esters, including cis-3-Hexenyl anthranilate, using heterogeneous catalysts has provided valuable insights into more efficient and environmentally friendly synthetic methods (Thatte et al., 2017).

properties

CAS RN

65405-76-7

Product Name

cis-3-Hexenyl anthranilate

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

[(Z)-hex-3-enyl] 2-aminobenzoate

InChI

InChI=1S/C13H17NO2/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9H,2,7,10,14H2,1H3/b4-3-

InChI Key

VZWCCPAVZNSCEO-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)C1=CC=CC=C1N

Canonical SMILES

CCC=CCCOC(=O)C1=CC=CC=C1N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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